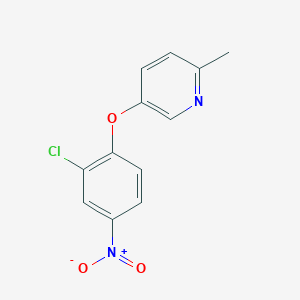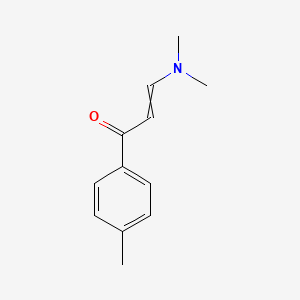
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound known for its unique chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the reaction of 4-methylacetophenone with dimethylamine in the presence of a base. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways can vary based on the application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-one, 1-(4-methylphenyl)-: Lacks the dimethylamino group, resulting in different reactivity and applications.
2-Propen-1-one, 3-(dimethylamino)-1-phenyl-: Similar structure but without the methyl group on the phenyl ring, leading to variations in chemical behavior.
Uniqueness
3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both the dimethylamino group and the methyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-9H,1-3H3 |
Clé InChI |
RRVBRKWQJVEFJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


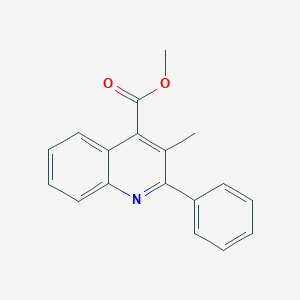
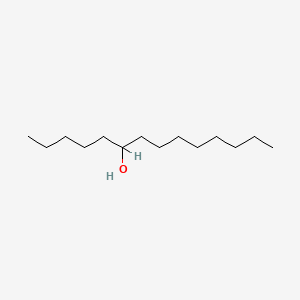

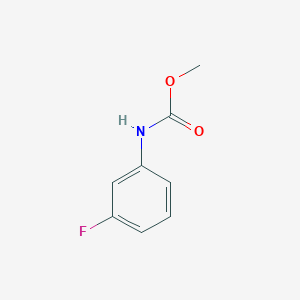
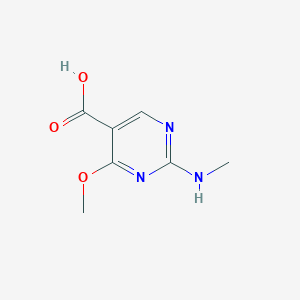
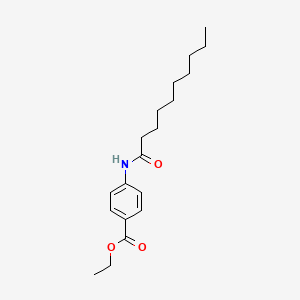
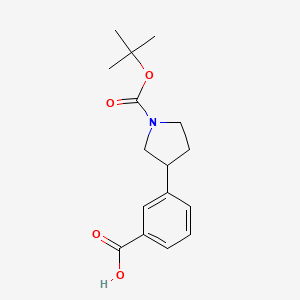

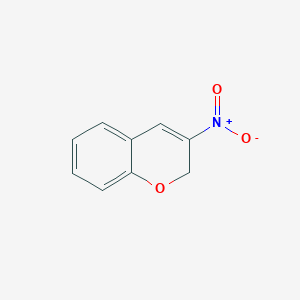

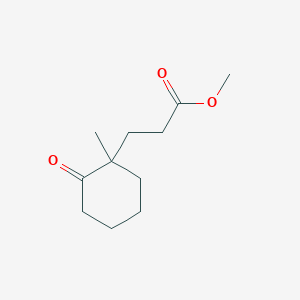
![4-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8799647.png)

